molecular formula C16H16N2O6S B2600882 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide CAS No. 926108-10-3

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide

Cat. No.: B2600882
CAS No.: 926108-10-3
M. Wt: 364.37
InChI Key: JHLUGVOJTSBJNU-UHFFFAOYSA-N
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Description

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the synthesis of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the phenoxy intermediate: This could involve the reaction of 2-formyl-4-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with the sulfonamide: The phenoxy intermediate could then be coupled with 3-sulfamoylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide.

    Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-formyl-4-hydroxyphenoxy)-N-(3-sulfamoylphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-formyl-4-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide: Similar structure but with the sulfonamide group in a different position.

Uniqueness

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-23-13-5-6-15(11(7-13)9-19)24-10-16(20)18-12-3-2-4-14(8-12)25(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLUGVOJTSBJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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